Product packaging for (Z)-SU14813(Cat. No.:CAS No. 627908-92-3)

(Z)-SU14813

Cat. No.: B1684611
CAS No.: 627908-92-3
M. Wt: 442.5 g/mol
InChI Key: CTNPALGJUAXMMC-PMFHANACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Multitargeted Kinase Inhibition in Translational Oncology

The landscape of cancer pharmacological treatments has evolved significantly, moving from non-specific cytotoxic agents to more targeted therapies. nih.govfrontiersin.org Early targeted approaches often focused on inhibiting single molecular targets, such as specific RTKs found to be aberrantly activated in certain cancers. nih.govaacrjournals.org Imatinib, for instance, revolutionized the treatment of chronic myeloid leukemia by specifically targeting the BCR-ABL tyrosine kinase. nih.govaacrjournals.org

However, the complexity of cancer, often driven by multiple genetic mutations and the dysregulation of numerous signaling pathways, revealed limitations in single-target strategies. aacrjournals.orgnih.govnih.gov Tumors can develop resistance through the activation of alternative pathways or feedback loops that bypass the inhibited target. aacrjournals.orgnih.gov This understanding has driven the evolution towards multitargeted kinase inhibition. The rationale is that simultaneously inhibiting multiple aberrant signaling pathways could be more effective in suppressing tumor growth and potentially overcoming or delaying the emergence of resistance. aacrjournals.orgnih.govaacrjournals.orgnih.gov Multitargeted RTK inhibitors, like SU14813, represent this strategic shift, aiming to block several key drivers of cancer progression concurrently. aacrjournals.orgnih.govnih.gov

Conceptual Framework for Simultaneous Inhibition of Aberrant Signaling Pathways

The conceptual framework underlying the simultaneous inhibition of aberrant signaling pathways in cancer is based on the understanding that tumor growth, survival, and metastasis are often dependent on the interplay and activation of multiple interconnected pathways. aacrjournals.orgnih.govnih.gov Receptor tyrosine kinases initiate downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which regulate crucial cellular functions. aacrjournals.orgfrontiersin.orgaacrjournals.org In cancer, these pathways are frequently hyperactive due to mutations or overexpression of RTKs or downstream signaling molecules. aacrjournals.orgnih.govnih.gov

Inhibiting a single RTK or pathway might initially suppress tumor growth, but cancer cells can adapt by activating parallel or alternative pathways, leading to acquired resistance. aacrjournals.orgnih.govnih.gov For example, resistance to EGFR inhibitors can involve the activation of the PI3K pathway or mutations in KRAS. nih.govcancerbiomed.org Similarly, inhibiting the mTOR pathway can lead to the activation of PI3K and ERK signaling through feedback loops. aacrjournals.org

Simultaneous inhibition of multiple key pathways aims to create a more robust blockade of proliferative and survival signals, limiting the ability of cancer cells to compensate and develop resistance. aacrjournals.orgnih.govmdpi.com By targeting multiple RTKs involved in both tumor cell proliferation and angiogenesis, multitargeted inhibitors like SU14813 can exert a more comprehensive anti-tumor effect. aacrjournals.orgnih.govarvojournals.org

Overview of SU14813's Profile within the Landscape of Receptor Tyrosine Kinase Modulators

SU14813 is positioned within the landscape of RTK modulators as a multitargeted small molecule inhibitor. Its target profile, which includes VEGFRs, PDGFRs, KIT, and FLT3, distinguishes it from highly selective inhibitors that target only a single RTK. aacrjournals.orgnih.govmedchemexpress.com This broad specificity allows SU14813 to potentially impact multiple facets of cancer biology, including both tumor cell-intrinsic signaling and the tumor microenvironment, particularly angiogenesis, which is heavily reliant on VEGFR and PDGFR signaling. aacrjournals.orgnih.govarvojournals.org

Compared to first-generation RTK inhibitors that often focused on a single target like EGFR or BCR-ABL, SU14813 represents a move towards broader inhibition. frontiersin.orgnih.gov Its profile is similar to that of sunitinib, another multitargeted inhibitor with activity against similar RTKs. aacrjournals.orgnih.gov Preclinical studies have shown that SU14813 exhibits potent antiangiogenic and antitumor activity, inhibiting the phosphorylation of its target RTKs in both in vitro cellular assays and in vivo xenograft models. aacrjournals.orgnih.govmedchemexpress.com

Research findings have detailed SU14813's inhibitory activity against its key targets. In biochemical kinase assays, SU14813 inhibited VEGFR-1, VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS with low nanomolar IC50 values. aacrjournals.org Cellular assays further demonstrated its ability to inhibit ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, KIT, and FLT3-ITD, as well as FMS/CSF1R. aacrjournals.orgmedchemexpress.com These cellular activities translated into inhibition of proliferation, migration, and survival of endothelial and tumor cells expressing these targets. aacrjournals.orgnih.govmedchemexpress.com

Table 1: In Vitro Inhibitory Activity of SU14813 against Key RTKs

Target RTKIC50 (nmol/L) (Biochemical Assay)IC50 (nmol/L) (Cellular Assay)
VEGFR-12Not specified
VEGFR-2505.2
PDGFR-αNot specifiedNot specified
PDGFR-β49.9
KIT1511.2
FLT3Not specifiedNot specified
FLT3-ITDNot specifiedInhibited
CSF1R/FMSNot specifiedInhibited

Note: Data compiled from research findings. aacrjournals.orgmedchemexpress.com

Preclinical in vivo studies using xenograft models demonstrated that SU14813 inhibited the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in tumors in a dose- and time-dependent manner. aacrjournals.orgnih.govmedchemexpress.com As a monotherapy, SU14813 showed broad and potent antitumor activity across various xenograft models, leading to tumor regression, growth arrest, or significantly reduced growth. aacrjournals.orgnih.govmedchemexpress.com

Table 2: Antitumor Activity of SU14813 in Selected Xenograft Models

Xenograft ModelExpressed RTKsObserved Antitumor Activity
786-OPDGFR, VEGFRRegression
MV4;11Activated FLT3-dependentRegression
Colo205Not specifiedGrowth arrest
C6PDGFR-expressingGrowth delay
MV522Not specifiedGrowth delay

Note: Data compiled from research findings. aacrjournals.org

These detailed research findings underscore SU14813's profile as a potent multitargeted RTK inhibitor capable of simultaneously modulating key signaling pathways involved in cancer. Its preclinical efficacy supported further investigation into its potential therapeutic applications. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O4 B1684611 (Z)-SU14813 CAS No. 627908-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025698
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-23-6, 627908-92-3
Record name SU-14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SU 14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU-14813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Su14813

Spectrum of Receptor Tyrosine Kinase Target Engagement

SU14813 inhibits the kinase activity of a range of RTKs, demonstrating varying potencies across different targets. medkoo.comaacrjournals.orgmedchemexpress.com

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2)

SU14813 is a potent inhibitor of VEGFR-1 and VEGFR-2. medkoo.comaacrjournals.orgmedchemexpress.com Biochemical assays have shown IC₅₀ values of 0.002 μmol/L (2 nM) for VEGFR-1 and 0.05 μmol/L (50 nM) for VEGFR-2. medkoo.comaacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com In cellular assays using transfected NIH 3T3 cells and porcine aorta endothelial cells, SU14813 inhibited ligand-dependent phosphorylation of VEGFR-2 with cellular IC₅₀ values reported as 0.04 μmol/L (40 nM) and 5.2 nmol/L, respectively. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com SU14813 also inhibited VEGF-stimulated survival in human umbilical vein endothelial cells. aacrjournals.org

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)

SU14813 inhibits PDGFRs, including PDGFR-α and PDGFR-β. medkoo.comaacrjournals.orgbiocompare.com Biochemical assays indicate an IC₅₀ value of 0.004 μmol/L (4 nM) for PDGFR-β. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com Cellular assays using transfected NIH 3T3 cells and porcine aorta endothelial cells showed inhibition of ligand-dependent phosphorylation of PDGFR-β with cellular IC₅₀ values of 0.02 μmol/L (20 nM) and 9.9 nmol/L, respectively. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com SU14813 also inhibited PDGF-dependent proliferation of NIH-3T3 cells overexpressing PDGFR-β. aacrjournals.org

Stem Cell Factor Receptor (KIT)

The Stem Cell Factor Receptor, KIT, is another target of SU14813. medkoo.comaacrjournals.orgbiocompare.com Biochemical assays demonstrate an IC₅₀ value of 0.015 μmol/L (15 nM) for KIT. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com In cellular assays using Mo7e cells and porcine aorta endothelial cells, SU14813 inhibited KIT phosphorylation with cellular IC₅₀ values of 0.006 μmol/L (6 nM) and 11.2 nmol/L, respectively. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com

Fms-like Tyrosine Kinase 3 (FLT3), including FLT3-Internal Tandem Duplication (FLT3-ITD)

SU14813 inhibits FLT3, including the constitutively active FLT3-Internal Tandem Duplication (FLT3-ITD) mutant. nih.govmedkoo.comaacrjournals.org Cellular assays using MV4;11 human AML cells expressing FLT3-ITD showed inhibition of phosphorylation with a cellular IC₅₀ value of 0.05 μmol/L (50 nM). aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com SU14813 also inhibited autonomous proliferation of MV4;11 cells expressing constitutively active mutant FLT3-ITD and FLT3 ligand-dependent proliferation of OC1-AML5 human AML cells expressing wild-type FLT3. aacrjournals.org Inhibition of AML cell lines with SU14813 has been shown to lead to the down-regulation of cyclin D2 and D3 and dephosphorylation of pRb, resulting in G1 cell-cycle arrest. nih.gov

FMS/CSF1R

FMS, also known as CSF1R, is another split-kinase RTK inhibited by SU14813. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com Cellular assays using transfected NIH 3T3 cells demonstrated inhibition of FMS/CSF1R phosphorylation by SU14813. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com

Below is a table summarizing the inhibitory activity of SU14813 against its target RTKs:

Target RTKBiochemical IC₅₀ (μmol/L)Cellular IC₅₀ (μmol/L)Cellular IC₅₀ (nM)
VEGFR-10.002 medkoo.comaacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com-2 medkoo.commedchemexpress.commedchemexpress.commedchemexpress.com
VEGFR-20.05 medkoo.comaacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com0.04 aacrjournals.org50 medkoo.commedchemexpress.commedchemexpress.commedchemexpress.com
PDGFR-β0.004 aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com0.02 aacrjournals.org4 medkoo.commedchemexpress.commedchemexpress.commedchemexpress.com
KIT0.015 aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com0.006 aacrjournals.org15 medkoo.commedchemexpress.commedchemexpress.commedchemexpress.com
FLT3-ITD-0.05 aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com50 medchemexpress.commedchemexpress.commedchemexpress.com
FMS/CSF1R-Inhibited aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com-

Note: Some IC₅₀ values are provided in μmol/L in some sources and nM in others. Both are included where available for clarity.

SU14813 was tested against a panel of 38 kinases in biochemical assays and demonstrated a high degree of selectivity for its target RTKs. aacrjournals.org Nontarget tyrosine kinases generally exhibited IC₅₀ values ranging from approximately 1 to >200 μmol/L, indicating selectivity ratios typically between 100- to 10,000-fold for target RTKs over other kinases evaluated. aacrjournals.org

Mechanisms of Kinase Inhibition

SU14813 functions as a tyrosine kinase inhibitor by binding to and inhibiting the activity of its target RTKs. nih.gov While the detailed binding mechanism (e.g., ATP-competitive) is not explicitly detailed in the provided snippets, tyrosine kinase inhibitors commonly function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling cascades. nih.gov The inhibition of RTK activity by SU14813 leads to the suppression of downstream signaling pathways that promote cell proliferation, survival, migration, and angiogenesis. nih.govnih.gov For instance, inhibition of FLT3 by SU14813 has been shown to impact the cyclinD–Cdk4/6 complex, a downstream target of FLT3 signaling, leading to cell cycle arrest. nih.gov

Inhibition of Kinase Activity in Biochemical Assays

Biochemical kinase assays have demonstrated that SU14813 directly inhibits the enzymatic activity of a range of RTKs. Studies have shown potent inhibition of VEGFR-1, VEGFR-2, PDGFRs (alpha and beta), KIT, FLT3, and CSF1R/FMS. researchgate.netwikipedia.orgresearchgate.netbiointerfaceresearch.com The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of SU14813 required to inhibit 50% of the kinase activity.

Table 1: Inhibition of Kinase Activity by SU14813 in Biochemical Assays

Kinase TargetIC₅₀ (nM)Source
VEGFR12 wikipedia.orgresearchgate.netbiointerfaceresearch.comnih.govnih.govBiochemical Assays researchgate.net
VEGFR250 wikipedia.orgresearchgate.netbiointerfaceresearch.comnih.govnih.govBiochemical Assays researchgate.net
PDGFRβ4 wikipedia.orgresearchgate.netbiointerfaceresearch.comnih.govnih.govBiochemical Assays researchgate.net
KIT15 wikipedia.orgresearchgate.netbiointerfaceresearch.comnih.govnih.govBiochemical Assays researchgate.net
FLT320-50 researchgate.netBiochemical Assays researchgate.net
CSF1R/FMS<50 researchgate.netBiochemical Assays researchgate.net

SU14813 has also been evaluated for its selectivity against a panel of other kinases. These studies indicate a high degree of selectivity for its primary target RTKs, with significantly higher IC₅₀ values observed for non-target kinases such as FGFR1, EGFR, Src, and c-Met. researchgate.netresearchgate.net Selectivity was generally in the range of approximately 100- to 10,000-fold for target RTKs over other kinases evaluated. researchgate.net

Inhibition of Ligand-Dependent Receptor Tyrosine Kinase Phosphorylation

In cellular contexts, SU14813 effectively inhibits the phosphorylation of RTKs induced by their specific ligands. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by ligand binding. Studies using transfected NIH 3T3 cells have shown that SU14813 inhibits the cellular ligand-dependent phosphorylation of VEGFR-2 and PDGFR-β. researchgate.netwikipedia.orgnih.govnih.gov Inhibition of KIT phosphorylation has been observed in Mo7e cells, while FLT3-internal tandem duplication (FLT3-ITD) phosphorylation was inhibited in MV4;11 cells. researchgate.netwikipedia.orgnih.govnih.gov Additionally, SU14813 inhibited FMS/CSF1R phosphorylation in transfected NIH 3T3 cells. researchgate.netwikipedia.orgnih.govnih.gov

Cellular IC₅₀ values for the inhibition of phosphorylation have been determined for some targets. For instance, in porcine aorta endothelial cells overexpressing VEGFR-2, PDGFR-β, and KIT, SU14813 inhibited phosphorylation with cellular IC₅₀ values of 5.2 nM, 9.9 nM, and 11.2 nM, respectively. researchgate.netwikipedia.orgnih.govnih.gov Cellular IC₅₀ values for VEGFR-2, PDGFRβ, and FLT3 internal tandem duplication phosphorylation were also reported as 0.04, 0.02, and 0.05 µmol/L, respectively. nih.govwikipedia.org

Inhibition of Ligand-Independent Receptor Tyrosine Kinase Phosphorylation

Beyond ligand-stimulated activation, some RTKs, particularly those with activating mutations like FLT3-ITD, can exhibit constitutive, ligand-independent phosphorylation. SU14813 has been shown to inhibit this autonomous phosphorylation. researchgate.netwikipedia.orgnih.govnih.govmrc.ac.uk This is particularly relevant for malignancies driven by such constitutively active kinases.

Cellular Functional Modulation

The inhibition of RTK activity by SU14813 translates into significant modulation of various cellular functions that are dependent on these signaling pathways. SU14813 has been shown to inhibit the proliferation, migration, and survival of endothelial cells and/or tumor cells that express the target RTKs. researchgate.netwikipedia.orgnih.govnih.gov

Impact on Cell Proliferation

A key cellular function affected by SU14813 is cell proliferation, which can be driven by either external ligand stimulation or internal constitutive activation of RTKs.

SU14813 effectively inhibits cell proliferation that is stimulated by the presence of RTK ligands. Consistent with its cellular RTK inhibitory activities, SU14813 inhibited PDGF-dependent proliferation of NIH-3T3 cells overexpressing PDGFR-β. researchgate.netresearchgate.net It also inhibited FLT3 ligand–dependent proliferation of OC1-AML5 human AML cells expressing wild-type FLT3. researchgate.netresearchgate.net

In addition to ligand-stimulated growth, SU14813 also inhibits cell proliferation that occurs autonomously due to constitutively active RTKs. This was demonstrated by its inhibition of the autonomous proliferation of MV4;11 human AML cells, which express constitutively active mutant FLT3-ITD. researchgate.netresearchgate.net In contrast, SU14813 did not potently inhibit epidermal growth factor–dependent DNA synthesis in NIH 3T3 cells overexpressing EGFR, a non-target RTK, indicating the target specificity of its antiproliferative effects. researchgate.net

Table 2: Inhibition of Cell Proliferation by SU14813

Cell Line / Assay TypeRTK Target(s) Expressed/MutatedProliferation StimulusSU14813 EffectSource
NIH-3T3 cells overexpressing PDGFR-βPDGFR-βPDGFProliferation inhibited researchgate.netresearchgate.net
OC1-AML5 human AML cellsWild-type FLT3FLT3 ligandProliferation inhibited researchgate.netresearchgate.net
MV4;11 human AML cellsConstitutively active FLT3-ITDAutonomousProliferation inhibited researchgate.netresearchgate.net
HT-29 human colon adenocarcinoma cellsHigh levels of EGFRNot specifiedNo potent inhibition researchgate.net
U-118MG cells (anchorage-dependent growth)Not specifiedNot specifiedNo potent inhibition researchgate.net

Effects on Cell Migration

SU14813 has been shown to inhibit the migration of endothelial cells and/or tumor cells that express its target RTKs. aacrjournals.orgmedchemexpress.comnih.govchemicalbook.com This effect is consistent with the role of RTKs like VEGFR and PDGFR in regulating cell motility, a crucial step in angiogenesis and metastasis. aacrjournals.orgnih.govnih.govacs.org

Influence on Cell Survival

SU14813 inhibits the survival of endothelial cells and/or tumor cells expressing its targets. aacrjournals.orgmedchemexpress.comnih.govchemicalbook.com This inhibition affects both ligand-dependent and ligand-independent survival mechanisms. aacrjournals.orgmedchemexpress.comnih.govchemicalbook.com

A key aspect of SU14813's activity is its ability to inhibit growth factor-stimulated endothelial cell survival. Specifically, SU14813 inhibited vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cell (HUVEC) survival. aacrjournals.org In studies, subconfluent HUVECs were starved and then treated with varying concentrations of SU14813 in the presence of VEGF. aacrjournals.orgmedchemexpress.com This treatment resulted in an inhibition of cell survival, with an observed IC₅₀ value of 6.8 nM for VEGF-induced HUVEC survival. caymanchem.com In contrast, SU14813 did not potently inhibit basic fibroblast growth factor (bFGF)-stimulated HUVEC survival. aacrjournals.org This indicates a degree of specificity in its effects on growth factor-mediated survival pathways in endothelial cells.

Here is a summary of the effect on endothelial cell survival:

Cell TypeStimulating Growth FactorSU14813 EffectIC₅₀ (nM)Citation
Human Umbilical Vein Endothelial CellsVEGFInhibited Survival6.8 caymanchem.com
Human Umbilical Vein Endothelial CellsbFGFNo Potent Inhibition- aacrjournals.org

Anchorage-Independent Growth Inhibition

Anchorage-independent growth is a characteristic feature of transformed cells and is often mediated by autocrine growth factor production. aacrjournals.org SU14813 has been shown to inhibit anchorage-independent growth. aacrjournals.org For example, in human glioblastoma U-118MG cells, which exhibit elevated basal PDGFR-β phosphorylation, SU14813 inhibited growth in a soft agar (B569324) assay (a measure of anchorage-independent growth) with an IC₅₀ of 50 to 100 nmol/L. aacrjournals.orgmedchemexpress.comchemicalbook.com

Anchorage-Dependent Growth Inhibition

SU14813 also inhibits anchorage-dependent growth. aacrjournals.org This was assessed in cellular assays where cells were grown in standard culture conditions (adhered to a substrate) in the presence of serum. aacrjournals.org SU14813 was added to the culture, and its effect on cell growth was determined. aacrjournals.org The inhibition of anchorage-dependent growth by SU14813 is consistent with its role as an inhibitor of RTKs that regulate cell proliferation. aacrjournals.orgmedchemexpress.comnih.govnih.gov

Preclinical Efficacy and Pharmacodynamic Studies

In Vitro Efficacy Assessments

The efficacy of SU14813 at a cellular level has been demonstrated through various in vitro assays, focusing on its ability to inhibit key molecular targets and subsequent cellular processes critical for tumor growth and survival.

SU14813 is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for angiogenesis and tumor cell proliferation. nih.govaacrjournals.org In cellular assays, it has been shown to effectively block the ligand-dependent phosphorylation of key receptors.

Specifically, SU14813 inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor beta (PDGFR-β) in transfected NIH 3T3 cells. aacrjournals.orgmedchemexpress.com It also demonstrates inhibitory action against KIT phosphorylation in Mo7e cells and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) in MV4;11 cells. aacrjournals.orgmedchemexpress.com The inhibitory concentrations (IC50) for these targets are in the low nanomolar range, indicating high potency. selleckchem.comselleckchem.commedchemexpress.comimmunomart.com For instance, in porcine aorta endothelial cells engineered to overexpress these targets, SU14813 inhibited the phosphorylation of VEGFR-2, PDGFR-β, and KIT with IC50 values of 5.2 nM, 9.9 nM, and 11.2 nM, respectively. medchemexpress.com

Table 1: Cellular IC50 Values for Target Phosphorylation Inhibition by SU14813
Target ReceptorCell LineIC50 (nM)
VEGFR-2Porcine Aorta Endothelial Cells5.2 medchemexpress.com
PDGFR-βPorcine Aorta Endothelial Cells9.9 medchemexpress.com
KITPorcine Aorta Endothelial Cells11.2 medchemexpress.com
FLT3-ITDMV4;11 Human AML CellsPotent Inhibition (Specific IC50 not detailed in source) aacrjournals.org

Consistent with its ability to block RTK phosphorylation, SU14813 effectively inhibits downstream signaling pathways that lead to cell proliferation, such as DNA synthesis. The compound has been shown to inhibit the proliferation of various cells that depend on its target RTKs. aacrjournals.org For example, it inhibits the autonomous proliferation of MV4;11 human acute myeloid leukemia cells, which express a constitutively active mutant FLT3-ITD. aacrjournals.org It also blocks the PDGF-dependent proliferation of NIH-3T3 cells that overexpress PDGFR-β. aacrjournals.org Importantly, the inhibitory effects of SU14813 are specific to its targets, as it does not potently affect epidermal growth factor (EGF)-dependent DNA synthesis in cells overexpressing the EGF receptor (EGFR), which is not a primary target of the compound. aacrjournals.org

In Vivo Efficacy in Established Disease Models

The antitumor effects of SU14813 have been confirmed in various in vivo preclinical models, demonstrating its potential for clinical application.

When administered as a monotherapy, SU14813 has demonstrated broad and potent antitumor activity in several established subcutaneous xenograft models derived from human or rat tumor cell lines. nih.govmedchemexpress.com The efficacy of SU14813 in these models is dose-dependent. aacrjournals.org These studies, conducted in mice, have shown that SU14813 can lead to tumor regression, growth arrest, or significant growth delay across a variety of tumor types. nih.govaacrjournals.orgaacrjournals.org

In certain xenograft models, treatment with SU14813 has resulted in the regression of established tumors. nih.govmedchemexpress.com For example, significant tumor regression was observed in models using 786-O cells (which express PDGFR and VEGFR) and MV4;11 cells (which are dependent on activated FLT3). aacrjournals.org This indicates that SU14813 can not only halt tumor progression but also shrink existing tumors in cancers that are dependent on the kinases it targets.

In addition to causing tumor regression, SU14813 has been shown to effectively inhibit and arrest tumor growth. nih.govmedchemexpress.com In a Colo205 tumor xenograft model, treatment with SU14813 resulted in growth arrest, while in C6 (PDGFR-expressing) and MV522 tumor models, it led to a significant delay in tumor growth. aacrjournals.org The antitumor activity observed in these in vivo models is associated with the inhibition of target RTK activity, leading to reduced angiogenesis and decreased proliferation and survival of tumor cells. nih.gov Pharmacodynamic studies have confirmed that SU14813 inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in xenograft tumors in a manner that is dependent on both dose and time. nih.govaacrjournals.orgmedchemexpress.com

Table 2: Summary of SU14813 In Vivo Antitumor Efficacy in Xenograft Models
Tumor Xenograft ModelKey Expressed Target(s)Observed Effect
786-OPDGFR, VEGFRTumor Regression aacrjournals.org
MV4;11FLT3-ITDTumor Regression aacrjournals.org
Colo205Not specifiedGrowth Arrest aacrjournals.org
C6PDGFRGrowth Delay aacrjournals.org
MV522Not specifiedGrowth Delay aacrjournals.org

Antitumor Activity in Subcutaneous Tumor Xenograft Models

Prolongation of Survival in Tumor-Bearing Mammalian Models

SU14813 has demonstrated the ability to extend survival in preclinical mammalian models. In studies involving a murine Lewis lung carcinoma model, which is notably resistant to docetaxel, the combination of SU14813 with docetaxel significantly enhanced the survival of tumor-bearing mice compared to the administration of either agent alone nih.govaacrjournals.org. This suggests a synergistic effect that overcomes resistance mechanisms inherent to the tumor type.

Furthermore, the efficacy of SU14813 in a survival model of acute myeloid leukemia (AML) was evaluated. This model involved the engraftment of human AML cells (MV4;11) into the bone marrow of immunodeficient mice, creating a clinically relevant simulation of the disease. Treatment with SU14813 in this model led to a notable prolongation of survival, underscoring its potential in hematologic malignancies driven by targets such as FMS-like tyrosine kinase 3 (FLT3) aacrjournals.org.

Antiangiogenic Efficacy in Preclinical Models

The antiangiogenic properties of SU14813 are a core component of its antitumor activity, primarily through the inhibition of the VEGFR signaling pathway, which is critical for the formation of new blood vessels nih.govaacrjournals.org.

By directly targeting VEGFRs expressed on endothelial cells and PDGFR-β on pericytes, SU14813 effectively inhibits the signaling required for tumor neoangiogenesis. This multitargeted approach is expected to suppress the formation of new tumor blood vessels more effectively than inhibiting either target alone aacrjournals.org. This mechanism contributes to the broad antitumor efficacy observed in various xenograft models nih.gov.

SU14813 has been evaluated in a rat model of laser-induced choroidal neovascularization (CNV), which mimics key aspects of wet age-related macular degeneration. In an intervention model where treatment began 14 days after the initial laser induction, SU14813 demonstrated significant efficacy. Fluorescein (B123965) angiography revealed that treatment resulted in an approximately 40% reduction in vascular leakage from the established CNV lesions compared to control animals arvojournals.org.

In the same laser-induced CNV intervention model, SU14813 not only reduced vascular leakage but also decreased the size of the neovascular lesions. Quantification of the CNV area after isolectin B4 staining of choroidal flat mounts showed that treatment with SU14813 led to a significant, approximately 50%, decrease in the total lesion area arvojournals.org.

Table 2: Efficacy of SU14813 in a Preclinical Model of Choroidal Neovascularization (CNV)

ParameterObserved Reduction
CNV Leakage~40%
CNV Lesion Area~50%

In Vivo Target Modulation Studies

Pharmacodynamic studies have confirmed that SU14813 effectively engages its molecular targets within living organisms. In tumor xenograft models, administration of SU14813 resulted in the inhibition of phosphorylation for VEGFR-2, PDGFR-β, and FLT3 in a manner that was dependent on both dose and time nih.govaacrjournals.org. These studies established a direct link between the presence of the drug and the modulation of its intended biological targets within the tumor tissue. The plasma concentration estimated to be required for this in vivo target inhibition was between 100 to 200 ng/mL nih.govaacrjournals.org. This demonstrates that SU14813 achieves sufficient exposure in preclinical models to exert its mechanism of action, leading to the observed antiangiogenic and antitumor effects nih.gov.

Assessment of Target Receptor Tyrosine Kinase Phosphorylation in Xenograft Tissues

Pharmacodynamic studies in preclinical xenograft models have confirmed that SU14813 effectively inhibits its target RTKs in vivo. Administration of SU14813 led to a dose- and time-dependent reduction in the phosphorylation of VEGFR-2, PDGFR-beta, and FLT3 within tumor tissues. nih.gov This inhibition of target phosphorylation is a direct measure of the compound's mechanism of action within the tumor microenvironment.

The in vivo target inhibition was achieved at plasma concentrations estimated to be between 100 to 200 ng/mL. nih.govaacrjournals.org This effective plasma concentration correlates with the potent antitumor activity observed with SU14813 monotherapy, which resulted in significant tumor growth inhibition, growth arrest, or even regression across a variety of established human and rat tumor xenograft models. nih.gov The inhibition of these specific RTKs is associated with reduced angiogenesis and decreased proliferation and survival of tumor cells that depend on these signaling pathways. nih.gov

Table 1: In Vitro Inhibitory Activity of SU14813

Target Kinase IC₅₀ (nmol/L)
VEGFR-1 2
VEGFR-2 50
PDGFR-β 4
KIT 15

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of SU14813 against various receptor tyrosine kinases in biochemical assays. aacrjournals.orgselleckchem.com

Combination Therapy Investigations

To explore strategies for enhancing therapeutic efficacy and overcoming resistance, SU14813 has been evaluated in combination with conventional cytotoxic agents in preclinical settings.

Table 2: Investigated Compounds

Compound Name Type/Class
SU14813 Receptor Tyrosine Kinase Inhibitor
Sunitinib Receptor Tyrosine Kinase Inhibitor

Translational Research and Clinical Development of Su14813

Early Phase Clinical Evaluation in Advanced Malignancies

An open-label, dose-escalation Phase I clinical trial was conducted to investigate the safety, pharmacokinetics, and efficacy of SU14813 in adults with solid tumors nih.gov. This initial study in human subjects was supported by extensive preclinical data that demonstrated the potent antiangiogenic and antitumor activity of SU14813 nih.gov. Preclinical studies established that SU14813 effectively inhibits key receptor tyrosine kinases involved in tumor growth and angiogenesis, including VEGFR, PDGFR, KIT, and FLT3 nih.gov.

The Phase I study enrolled 77 patients with various advanced solid malignancies nih.gov. The trial was designed as a dose-escalation study to determine the maximum tolerated dose (MTD) of SU14813. Patients were administered SU14813 orally once daily through two different dosing schedules: one group received treatment for four weeks followed by a one-week break (schedule 4/1), while the other group received continuous daily dosing (CDD) nih.gov.

The primary objective of this study was to establish the MTD for both dosing schedules. The MTD was determined to be 200 mg/day for the 4/1 schedule and 100 mg/day for the continuous daily dosing schedule nih.gov.

Table 1: SU14813 Phase I Clinical Trial Design and Patient Cohorts

Feature Description
Study Design Phase I, open-label, dose-escalation
Patient Population Adults with advanced solid tumors
Number of Patients 77
Dosing Regimens - Schedule 4/1: 4 weeks on, 1 week off- Continuous Daily Dosing (CDD)

| Primary Endpoint | Maximum Tolerated Dose (MTD) |

This table summarizes the key aspects of the early-phase clinical evaluation of SU14813 in patients with advanced solid malignancies.

The pharmacokinetic properties of SU14813 were a key component of the Phase I clinical trial, providing insights into its absorption, distribution, and elimination in the human body nih.gov.

The study found that the systemic exposure to SU14813 increased in a manner that was generally proportional to the dose administered nih.gov. This dose-proportional exposure is a desirable characteristic for a new therapeutic agent. Furthermore, the target plasma concentrations, which were estimated to be above 100 ng/mL based on preclinical data, were successfully achieved and maintained for over 12 hours at doses of 100 mg/day or higher nih.govnih.gov.

Steady-state concentrations of SU14813 in the plasma were reached by the eighth day of treatment nih.gov. The attainment of a steady state indicates that the rates of drug absorption and elimination have reached an equilibrium, leading to a relatively constant level of the drug in the body with continued dosing.

The elimination of SU14813 from the body was characterized by a mean terminal half-life that ranged from 9 to 34 hours nih.gov. The half-life of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half, and this parameter is crucial for determining appropriate dosing intervals.

Table 2: Pharmacokinetic Parameters of SU14813 in Human Subjects

Pharmacokinetic Parameter Finding
Systemic Exposure Generally dose-proportional
Target Plasma Concentration >100 ng/mL achieved at ≥100 mg/day
Time to Steady-State By day 8

| Mean Terminal Half-Life | 9–34 hours |

This table provides a summary of the key pharmacokinetic findings for SU14813 from the Phase I clinical trial.

While the primary publication from the Phase I clinical trial of SU14813 states that pharmacodynamics were assessed, it does not provide specific details on the endpoints measured or the results obtained in the patient population nih.gov. Preclinical studies demonstrated that SU14813 inhibits the phosphorylation of its target receptors, including VEGFR-2, PDGFR-beta, and FLT3, in a dose- and time-dependent manner nih.gov.

In clinical trials of similar multi-targeted tyrosine kinase inhibitors, such as sunitinib, pharmacodynamic assessments have often included the measurement of circulating biomarkers. These can include soluble forms of the drug's targets, such as soluble VEGFR-2 (sVEGFR-2) and soluble KIT (sKIT), as well as the ligand, VEGF nih.gov. Changes in the plasma levels of these biomarkers can provide an indication of the biological activity of the drug. For instance, treatment with sunitinib has been shown to cause cyclic changes in the plasma concentrations of VEGF, sVEGFR-2, and sVEGFR-3, with levels returning toward baseline during off-treatment periods nih.gov. In contrast, sKIT levels have been observed to decrease continuously over time with sunitinib treatment nih.gov. It is plausible that similar pharmacodynamic markers were evaluated in the SU14813 clinical trial to confirm target engagement and to explore the relationship between drug exposure and biological effect. However, without specific data from the SU14813 studies, this remains speculative.

Evaluation of Clinical Response

The clinical efficacy of SU14813 has been evaluated in early-phase clinical trials involving patients with advanced malignancies. These studies aimed to determine the objective response to the treatment and the durability of clinical benefit.

In a phase 1 dose-escalation study involving 77 patients with advanced solid tumors, SU14813 demonstrated objective antitumor activity. aacrjournals.orgaacrjournals.org According to the Response Evaluation Criteria in Solid Tumors (RECIST), a total of 13 objective responses were observed. This included one patient with renal cell carcinoma (RCC) who achieved a complete response. aacrjournals.orgaacrjournals.org Twelve other patients experienced partial responses across a range of cancers, including biliary cancer, thyroid cancer, renal cell carcinoma, soft tissue sarcoma, thymus cancer, colon carcinoma, and non-small cell lung carcinoma. aacrjournals.org In a cohort of four patients with refractory thymoma within a phase I study, two achieved partial responses. researchgate.net

Table 1: Objective Clinical Responses to SU14813 in Phase 1 Clinical Trial

Response Type Number of Patients Associated Cancer Types
Complete Response 1 Renal Cell Carcinoma

Beyond objective tumor regressions, SU14813 also led to prolonged disease stabilization in a subset of patients. In the initial phase 1 study, nine patients experienced long-lasting stable disease, remaining on therapy for at least five cycles. aacrjournals.org The partial responses observed in two patients with refractory thymoma were notably durable, lasting for 15.3 and 9 months, respectively. researchgate.net

SU14813 has shown encouraging signs of clinical activity in several specific, often heavily pre-treated, patient populations.

Gastrointestinal Stromal Tumor (GIST): In combination with docetaxel, SU14813 demonstrated promising clinical activity in patients with GIST who were previously refractory to standard therapies such as imatinib and/or sunitinib. aacrjournals.org

Renal Cell Carcinoma (RCC): Clinical activity in RCC was highlighted by the observation of one patient achieving a complete response and another achieving a partial response during a phase 1 trial. aacrjournals.orgaacrjournals.org

Melanoma: Encouraging clinical activity was also noted in heavily pre-treated patients with melanoma who received SU14813 in combination with docetaxel. aacrjournals.org

Perspectives for Future Research

While early clinical data for SU14813 were promising, further research is necessary to optimize its therapeutic potential and understand the factors influencing patient outcomes. Key areas for future investigation include the mechanisms of resistance and the identification of predictive biomarkers.

As with other tyrosine kinase inhibitors (TKIs), the development of resistance is a significant clinical challenge. While specific resistance mechanisms to SU14813 have not been fully elucidated, research into related multi-targeted TKIs like sunitinib provides a framework for future investigations. Potential mechanisms that warrant investigation for SU14813 include:

Secondary Mutations: The acquisition of secondary mutations in the kinase domains of target receptors (e.g., KIT, PDGFR, FLT3) can prevent the binding of the inhibitor to its target, a common cause of acquired resistance to TKIs. nih.gov

Activation of Alternative Signaling Pathways: Tumors may develop resistance by activating alternative pro-survival and pro-angiogenic signaling pathways to bypass the inhibition of VEGFR, PDGFR, and KIT. spandidos-publications.com This "angiogenic escape" can involve the upregulation of other proangiogenic growth factors. spandidos-publications.com

Tumor Microenvironment Alterations: Changes within the tumor microenvironment can also contribute to therapeutic resistance. ekb.eg

Investigating these potential mechanisms through molecular analysis of tumor samples from patients who develop resistance to SU14813 will be crucial for developing strategies to overcome it, such as combination therapies that target downstream effectors or alternative pathways. nih.gov

To improve patient selection and personalize treatment, the identification of predictive biomarkers for SU14813 response is a critical area for future research. The development of such biomarkers would allow clinicians to identify which patients are most likely to benefit from the therapy. onclive.com Potential avenues for biomarker discovery include:

Target Expression and Mutation Status: The expression levels and mutational status of SU14813's primary targets—VEGFR, PDGFR, KIT, and FLT3—in tumor tissue could serve as predictive biomarkers. aacrjournals.orgnih.gov For instance, the presence of specific activating mutations in KIT is a well-established predictive biomarker for response to imatinib in GIST. nih.gov

Gene Expression Signatures: Machine learning approaches could be used to develop multi-gene expression signatures from tumor tissue that correlate with sensitivity or resistance to SU14813. biorxiv.org

Circulating Biomarkers: Analysis of circulating tumor DNA (ctDNA) or circulating tumor cells (CTCs) for mutations in target genes could provide a non-invasive method for predicting and monitoring therapeutic response and resistance. onclive.com

Validation of these potential biomarkers in well-designed clinical trials will be essential to translate these research findings into clinically useful tools for guiding treatment decisions with SU14813 or other next-generation multi-kinase inhibitors. youtube.com

Potential Therapeutic Applications in Other Pathological Angiogenesis-Driven Diseases

SU14813, a potent inhibitor of multiple receptor tyrosine kinases (RTKs), has demonstrated significant potential in the treatment of various cancers, which are fundamentally driven by pathological angiogenesis. Its mechanism of action, targeting key drivers of blood vessel formation and tumor growth such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), provides a strong basis for its application across a spectrum of angiogenesis-dependent diseases. nih.govaacrjournals.org Preclinical studies have substantiated this potential, showcasing the compound's broad-spectrum antitumor activity. nih.gov

The therapeutic utility of SU14813 has been evaluated in a variety of established xenograft models derived from human and rat tumor cell lines. nih.gov In these preclinical settings, administration of SU14813 as a monotherapy has led to impressive outcomes, including tumor regression, growth arrest, or substantial reductions in tumor growth. nih.gov These studies underscore the compound's efficacy in cancers where the targeted RTKs are aberrantly activated and play a crucial role in disease progression.

One notable area of investigation has been in hematological malignancies. For instance, in a bone marrow-engrafted model of human Acute Myeloid Leukemia (AML), SU14813 has been evaluated for its efficacy. aacrjournals.org This is particularly relevant as the fms-like tyrosine kinase 3 (FLT3) receptor, a key target of SU14813, is often mutated in AML, leading to constitutive activation and driving leukemic cell proliferation and survival. nih.govaacrjournals.org

The compound's activity is not limited to hematological cancers. Preclinical data have shown its effectiveness in solid tumors as well. For example, in xenograft models of human colon carcinoma (Colo205), renal cell carcinoma (786-O), and lung carcinoma (MV522), as well as rat glioma (C6), SU14813 has demonstrated significant antitumor effects. nih.gov The basis for this broad applicability lies in the fact that the growth and metastasis of most solid tumors are critically dependent on angiogenesis. nih.govnih.gov By inhibiting VEGFR and PDGFR signaling, SU14813 can effectively disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen. aacrjournals.org

The following table summarizes the preclinical antitumor activity of SU14813 in various cancer models, highlighting its potential in different angiogenesis-driven malignancies.

Tumor ModelCell LineKey Targeted ReceptorsObserved Effect
Renal Cell Carcinoma786-OVEGFR, PDGFRTumor Regression
Acute Myeloid LeukemiaMV4;11FLT3Tumor Regression
Colon CarcinomaColo205Not SpecifiedGrowth Arrest
GliomaC6PDGFRGrowth Delay
Lung CarcinomaMV522Not SpecifiedGrowth Delay

Rational Design of Novel Combination Regimens

The complexity and multifactorial nature of cancer often necessitate therapeutic strategies that go beyond single-agent treatments. nih.gov The rational design of combination regimens involving SU14813 is a promising approach to enhance therapeutic efficacy, overcome potential resistance mechanisms, and improve patient outcomes. The multi-targeted nature of SU14813 makes it an ideal candidate for combination therapies, as it can simultaneously inhibit several key pathways involved in tumor growth and angiogenesis. nih.govaacrjournals.org

A primary rationale for combining SU14813 with other anticancer agents is the potential for synergistic or additive effects stemming from distinct mechanisms of action. aacrjournals.org For instance, while SU14813 targets the tumor vasculature and specific signaling pathways within cancer cells, conventional chemotherapeutic agents often induce cytotoxic effects through different mechanisms, such as DNA damage or disruption of microtubule dynamics.

A preclinical study has provided a strong proof-of-concept for this approach by evaluating SU14813 in combination with docetaxel, a microtubule inhibitor. nih.govaacrjournals.org This investigation was conducted in a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model. aacrjournals.org The results demonstrated that the combination therapy significantly enhanced the inhibition of primary tumor growth and improved the survival of the tumor-bearing mice compared to the administration of either agent alone. nih.gov This synergistic effect is likely due to the complementary actions of the two drugs: SU14813's anti-angiogenic effect may "normalize" the tumor vasculature, potentially improving the delivery and efficacy of docetaxel, while also directly inhibiting tumor cell proliferation.

The design of novel combination regimens can be guided by a deep understanding of the molecular pathways driving specific cancers. For tumors that develop resistance to therapies targeting a single pathway, a multi-targeted agent like SU14813 could be combined with another agent that inhibits the newly activated escape pathway. Furthermore, the ability of SU14813 to inhibit RTKs like KIT and FLT3 provides a rationale for its combination with agents targeting other oncogenic drivers in specific cancer types. nih.gov

The following table outlines the rationale and preclinical findings for a combination regimen involving SU14813.

Combination AgentRationale for CombinationPreclinical ModelKey Findings
DocetaxelDistinct mechanisms of action: anti-angiogenic/anti-proliferative (SU14813) and microtubule inhibition (Docetaxel). Potential for synergistic antitumor effects.Docetaxel-resistant murine Lewis Lung Carcinoma (LLC)Significantly enhanced inhibition of primary tumor growth and increased survival compared to monotherapy.

Q & A

Q. What are the primary molecular targets of SU14813, and how are their inhibitory concentrations (IC50) determined experimentally?

SU14813 is a multi-receptor tyrosine kinase inhibitor with established IC50 values for VEGFR2 (50 nM), VEGFR1 (2 nM), PDGFRβ (4 nM), and c-Kit (15 nM) . To validate these targets:

  • Use in vitro kinase assays with recombinant proteins and ATP-competitive binding measurements.
  • Employ fluorescence resonance energy transfer (FRET) or radioactive labeling to quantify inhibition.
  • Cross-reference results with cell-based proliferation assays (e.g., endothelial cell migration assays for VEGFR2).

Q. What standard in vivo models are used to evaluate SU14813’s antiangiogenic and antitumor efficacy?

  • Xenograft models : Implant human cancer cell lines (e.g., breast cancer MDA-MB-231) into immunodeficient mice. Monitor tumor volume and microvessel density post-SU14813 administration .
  • Orthotopic models : For metastasis studies, use organ-specific implantation (e.g., liver for hepatocellular carcinoma).
  • Pharmacodynamic validation : Measure plasma concentrations (100–200 ng/mL required for target inhibition) via HPLC-MS .

Q. How should SU14813 be prepared and stored to ensure experimental reproducibility?

  • Solubility : Dissolve in DMSO at 10 mM stock concentration. Avoid freeze-thaw cycles; aliquot and store at -20°C for ≤6 months .
  • In vivo dosing : Prepare in 0.5% methylcellulose for oral gavage. Validate dosing schedules using pharmacokinetic profiling (e.g., t½ = 4–6 hrs in mice) .

Advanced Research Questions

Q. What strategies resolve contradictions in SU14813’s efficacy across different tumor microenvironments?

  • Hypoxia modulation : Use pO2 probes to assess tumor oxygenation. SU14813’s antiangiogenic effects may exacerbate hypoxia, altering drug penetration .
  • Stromal interaction analysis : Co-culture cancer-associated fibroblasts (CAFs) with tumor cells to evaluate PDGFRβ inhibition efficacy in collagen-rich matrices .
  • Data normalization : Compare SU14813 response metrics (e.g., tumor growth delay) against baseline vascular density (CD31 staining) .

Q. How can SU14813 resistance mechanisms be systematically investigated?

  • Genomic profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify upregulated bypass pathways (e.g., FGF or EGFR signaling).
  • Combination therapy screens : Test SU14813 with docetaxel or immune checkpoint inhibitors. Synergy is observed in prostate cancer models (e.g., 40% survival improvement) .
  • Longitudinal biomarker tracking : Monitor circulating miR-155 levels, which correlate with SU14813-induced leukemic stem cell modulation .

Q. What methodologies validate SU14813’s target engagement in clinical trial design?

  • Biopsy-based assays : Pre- and post-treatment tumor samples analyzed via phospho-specific antibodies (e.g., p-VEGFR2, p-PDGFRβ) .
  • Functional imaging : Dynamic contrast-enhanced MRI (DCE-MRI) to quantify vascular permeability changes.
  • Liquid biopsies : Detect soluble VEGFR1/2 in serum as surrogate markers of pathway inhibition .

Methodological Challenges and Solutions

Q. How to address variability in SU14813 response due to genetic heterogeneity?

  • Patient-derived xenografts (PDX) : Use models retaining original tumor genetics and stroma.
  • Mutation-specific stratification : Pre-screen for SU14813-sensitive mutations (e.g., KIT exon 11 mutations) via ddPCR .

Q. What statistical approaches are recommended for analyzing SU14813 combination therapy data?

  • Synergy quantification : Use the Chou-Talalay combination index (CI <1 indicates synergy) .
  • Multivariate regression : Adjust for covariates like baseline tumor size or prior treatments.

Data Integration and Reproducibility

Q. How to ensure SU14813 study reproducibility across labs?

  • Detailed protocols : Publish step-by-step methodologies for in vivo dosing, including vehicle controls and monitoring schedules .
  • Open data sharing : Deposit raw kinase assay data in repositories like Zenodo.
  • Negative controls : Include untreated and vehicle-only groups in all experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-SU14813
Reactant of Route 2
Reactant of Route 2
(Z)-SU14813

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.